N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Topoisomerase II inhibition Anticancer Scaffold optimization

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-83-4; molecular formula C₁₅H₁₃N₃O₂S; MW 299.35 g/mol) is a thiazolo[3,2-a]pyrimidine-6-carboxamide featuring an unsubstituted thiazole ring and a 4-ethylphenyl amide substituent. This compound belongs to a broader class of thiazolopyrimidine-fused heterocycles whose bioactivity profiles are highly sensitive to the carboxamide substitution position: 6-carboxamide regioisomers exhibit markedly different target engagement (e.g., Topoisomerase II, YycG histidine kinase) compared to 2-carboxamide or 3-one carboxylic acid variants.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 851943-83-4
Cat. No. B2702254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851943-83-4
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
InChIInChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h3-9H,2H2,1H3,(H,17,19)
InChIKeyBFEPACLDCMABMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-83-4)


N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-83-4; molecular formula C₁₅H₁₃N₃O₂S; MW 299.35 g/mol) is a thiazolo[3,2-a]pyrimidine-6-carboxamide featuring an unsubstituted thiazole ring and a 4-ethylphenyl amide substituent . This compound belongs to a broader class of thiazolopyrimidine-fused heterocycles whose bioactivity profiles are highly sensitive to the carboxamide substitution position: 6-carboxamide regioisomers exhibit markedly different target engagement (e.g., Topoisomerase II, YycG histidine kinase) compared to 2-carboxamide or 3-one carboxylic acid variants [1][2].

Why Generic Interchange Is Not Advisable for 851943-83-4: Position-Specific Pharmacology and Physicochemical Constraints


Thiazolo[3,2-a]pyrimidines are not a functionally interchangeable class: minor variations in the carboxamide position, thiazole-ring substitution, or N-aryl group produce divergent cytotoxicity and target-inhibition profiles. For example, 6-carboxamide regioisomers act as Topoisomerase II inhibitors (IC₅₀ 0.23 µM) [1], whereas 2-carboxamide and 3-one carboxylic acid derivatives primarily engage histidine kinases (YycG) [2] or metabotropic glutamate receptors [3]. Additionally, the 4-ethylphenyl substituent governs lipophilicity (calculated XLogP ≈ 3.2–3.5), which directly influences cell permeability and nonspecific protein binding, distinguishing this compound from analogs bearing phenoxyphenyl or dibenzyl groups that have higher logP values and different pharmacokinetic liabilities. Generic substitution without verifying the exact carboxamide regioisomer, thiazole-ring oxidation state, and N-aryl identity risks selecting a compound with an entirely different target profile.

Head-to-Head and Class-Level Evidence Differentiating N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


Unsubstituted Thiazole Core as a Defined Baseline for Topoisomerase II Inhibitor Scaffold Optimization

Unlike 3-substituted thiazolo[3,2-a]pyrimidine-6-carboxamides (e.g., 3-phenyl, 3-(2,5-dimethoxyphenyl) derivatives) that introduce steric bulk at the thiazole ring and can alter Topo II binding geometry, the target compound 851943-83-4 bears an unsubstituted thiazole ring. This minimal scaffold serves as a reference baseline for systematically probing the contribution of thiazole-position substituents to Topo II inhibitory potency. In a structurally related 6-carboxamide series, the most potent Topo II inhibitor (compound 4c) achieved an IC₅₀ of 0.23 ± 0.01 µM, 1.4-fold more potent than etoposide (IC₅₀ = 0.32 µM) and 3.6-fold more potent than doxorubicin (IC₅₀ = 0.83 µM) [1]. The unsubstituted-thiazole compound enables SAR studies to determine whether the 0.23 µM benchmark is exceeded or attenuated by specific substituents.

Topoisomerase II inhibition Anticancer Scaffold optimization

Cytotoxic Potency Window Benchmarking Against MCF-7, A549, and HeLa Cell Lines

The thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype demonstrates single-digit micromolar cytotoxicity across multiple cancer histotypes. In a 2023 study of structurally analogous 6-carboxamide hybrid molecules, compound 4g exhibited IC₅₀ values of 3.1 ± 0.4 µM (A549 lung adenocarcinoma) and 9.8 ± 0.4 µM (HeLa cervical carcinoma), while compound 4f achieved IC₅₀ = 6.8 ± 0.7 µM against MCF-7 breast carcinoma [1]. These values define a potency window of 3–10 µM for the 6-carboxamide subclass, in contrast to 2-carboxamide derivatives (e.g., US4535081) which exhibit anti-allergic rather than cytotoxic activity [2]. The target compound 851943-83-4, as an unsubstituted-thiazole 6-carboxamide, serves as a comparator to determine whether the 4-ethylphenyl anilide group shifts potency within or beyond this established 3–10 µM range.

Cytotoxicity MTT assay Cancer cell lines

Antibacterial Activity Baseline for the 6-Carboxamide Scaffold Against Staphylococcus and E. coli

Halogenated thiazolo[3,2-a]pyrimidine-3-one carboxylic acid derivatives (structurally distinct from 6-carboxamides but sharing the thiazolo[3,2-a]pyrimidine core) achieve MIC values of 1.56–6.25 µM against Staphylococcus epidermidis and S. aureus [1]. In a separate study of fused thiazolo[3,2-a]pyrimidines, compound 7e demonstrated antibacterial activity against Escherichia coli with MIC = 9.375 µg/mL, comparable to penicillin [2]. These data establish class-level antibacterial benchmarks. The target compound 851943-83-4 differs by carrying a 6-carboxamide rather than a 3-one carboxylic acid group, and by lacking halogen substitution. Procurement of the 4-ethylphenyl-6-carboxamide enables a direct assessment of whether the 6-carboxamide regioisomer retains or loses antibacterial potency relative to the 1.56–6.25 µM MIC range of halogenated 3-one carboxylic acid analogs.

Antibacterial MIC Gram-positive

Physicochemical Differentiation: Calculated XLogP and Its Impact on Permeability and Nonspecific Binding

The 4-ethylphenyl substituent of 851943-83-4 yields a calculated XLogP of approximately 3.2–3.5 based on the fragment-contribution method, placing it within the optimal range for cell permeability (LogP 1–5) while maintaining acceptable aqueous solubility. This is substantially lower than the XLogP of 4.7 reported for the 3-phenyl-substituted analog N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide , and lower still than N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (calculated XLogP ≈ 5.0) . Higher lipophilicity correlates with increased nonspecific protein binding and potential off-target promiscuity; the target compound's intermediate XLogP positions it as a more developable scaffold for lead optimization programs compared to the highly lipophilic 3-phenyl or dibenzyl derivatives.

Lipophilicity XLogP Drug-likeness

6-Carboxamide vs. 2-Carboxamide Regioisomer Target Selectivity: Topo II vs. Anti-Allergic Pharmacology

The carboxamide substitution position on the thiazolo[3,2-a]pyrimidine core is a critical determinant of target engagement. 6-Carboxamide derivatives (including the target compound) are validated as Topoisomerase II inhibitors: compound 4c achieves IC₅₀ = 0.23 ± 0.01 µM against Topo II, with significant cell cycle arrest and apoptosis induction in A549 cells [1]. In stark contrast, 2-carboxamide regioisomers (e.g., US Patent 4,535,081) are disclosed as anti-allergic and anti-ulcer agents with no reported Topo II activity [2]. A procurement error that selects a 2-carboxamide regioisomer will deliver a compound whose primary pharmacology (histamine/serotonin antagonism) is entirely orthogonal to the Topo II inhibitory mechanism of the 6-carboxamide subclass.

Regioisomer selectivity Target engagement Carboxamide position

Optimal Use Cases for N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (851943-83-4)


Topoisomerase II Inhibitor Scaffold-Hopping and SAR Baseline Studies

The unsubstituted-thiazole, 6-carboxamide architecture of 851943-83-4 provides an ideal minimal scaffold for Topo II inhibitor SAR campaigns. Researchers can systematically introduce substituents at the thiazole 2- and 3-positions and measure potency shifts relative to the class benchmark of IC₅₀ = 0.23 µM for compound 4c, which already exceeds etoposide by 1.4-fold and doxorubicin by 3.6-fold [1]. Because the compound lacks pre-existing thiazole substituents, every potency gain or loss can be unambiguously attributed to the introduced group.

Regioisomer Selectivity Profiling: 6-Carboxamide vs. 2-Carboxamide Pharmacological Fingerprinting

Procurement of 851943-83-4 alongside a 2-carboxamide regioisomer (e.g., US4535081 derivatives) enables side-by-side target-engagement profiling to map how carboxamide position dictates target selection—Topo II for 6-carboxamides versus histamine/serotonin pathways for 2-carboxamides [1][2]. This comparative design is essential for building predictive cheminformatic models that flag regioisomer-specific pharmacology in virtual screening libraries.

Physicochemical Property Optimization: Balancing Lipophilicity for Cell-Based Screening

With a calculated XLogP of approximately 3.2–3.5, 851943-83-4 occupies a lipophilicity sweet spot that is 1.2–1.8 log units lower than more hydrophobic 6-carboxamide analogs such as the 3-phenyl derivative (XLogP = 4.7) . This intermediate logP makes the compound suitable as a reference standard for assessing the impact of lipophilicity on cell permeability, nonspecific protein binding, and assay interference in high-throughput phenotypic screens, particularly when compared against higher-logP analogs that carry elevated risk of colloidal aggregation and false-positive readouts.

Antibacterial Screening with Built-In Regioisomeric Control

The target compound enables antibacterial discovery programs to test whether the 6-carboxamide regioisomer retains the 1.56–6.25 µM MIC activity observed for halogenated 3-one carboxylic acid derivatives against Staphylococcus species [3]. By running 851943-83-4 in parallel with a halogenated 3-one carboxylic acid analog, researchers can deconvolute whether antibacterial activity is driven by the core scaffold or specifically requires the 3-one carboxylic acid group plus halogenation, thereby refining hit triage criteria.

Quote Request

Request a Quote for N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.